Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-
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Overview
Description
3-Oxo-4,6-choladien-24-oic acid is an endogenous metabolite found in the urine of patients with hepatobiliary diseases . It is a bile acid derivative and belongs to the class of steroids. This compound has a molecular formula of C24H34O3 and a molecular weight of 370.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4,6-choladien-24-oic acid typically involves the oxidation of chola-4,6-dien-24-oic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production methods for 3-Oxo-4,6-choladien-24-oic acid are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-4,6-choladien-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: More oxidized bile acid derivatives.
Reduction: Hydroxy derivatives of 3-Oxo-4,6-choladien-24-oic acid.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
3-Oxo-4,6-choladien-24-oic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various bile acids and steroid derivatives.
Biology: Studied for its role as an endogenous metabolite in hepatobiliary diseases.
Medicine: Potential biomarker for liver and bile duct diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-4,6-choladien-24-oic acid involves its role as a bile acid derivative. It interacts with bile acid receptors and enzymes involved in bile acid metabolism. The compound’s effects are mediated through its interaction with nuclear receptors such as the farnesoid X receptor, which regulates bile acid synthesis and transport .
Comparison with Similar Compounds
Chola-4,6-dien-24-oic acid: The precursor to 3-Oxo-4,6-choladien-24-oic acid.
3-Oxochola-4,6-dien-24-oic acid: Another bile acid derivative with similar properties.
Uniqueness: 3-Oxo-4,6-choladien-24-oic acid is unique due to its specific structure and role as an endogenous metabolite in hepatobiliary diseases. Its presence in urine makes it a potential biomarker for these conditions, distinguishing it from other bile acid derivatives .
Properties
CAS No. |
19079-11-9 |
---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-3-methylidenepyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C13H10N2O2/c1-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(17)14(8)2/h3-7H,1H2,2H3 |
InChI Key |
SYXZMNNRTIHJKB-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
Canonical SMILES |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
19079-11-9 | |
Synonyms |
2,3-Dihydro-2-methyl-3-methylenepyrazino[1,2-a]indole-1,4-dione |
Origin of Product |
United States |
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